4-methyl-5-[[(2S)-2-methyl-1,4-diazepan-1-yl]sulfonyl]isoquinoline;dihydrochloride
Overview
Description
4-methyl-5-[[(2S)-2-methyl-1,4-diazepan-1-yl]sulfonyl]isoquinoline;dihydrochloride is a highly specific, potent, and ATP-competitive inhibitor of Rho-associated protein kinase (ROCK). It is a cell-permeable compound that exhibits a much weaker affinity for other serine/threonine kinases. This compound is widely used in biochemical research due to its ability to inhibit the phosphorylation of MARCKS in cells stimulated by lysophosphatidic acid and its role in preventing fragmentation of apoptotic cells .
Preparation Methods
The preparation of 4-methyl-5-[[(2S)-2-methyl-1,4-diazepan-1-yl]sulfonyl]isoquinoline;dihydrochloride can be achieved through organic synthesis methods in a chemical synthesis laboratory. The process involves synthesizing a suitable intermediate, followed by subsequent reaction and purification steps to obtain the target product . Specific details on the synthetic routes and reaction conditions are typically proprietary and may vary depending on the manufacturer.
Chemical Reactions Analysis
4-methyl-5-[[(2S)-2-methyl-1,4-diazepan-1-yl]sulfonyl]isoquinoline;dihydrochloride undergoes various types of chemical reactions, including:
Oxidation and Reduction: These reactions are less common for this compound due to its stable structure.
Substitution: Common reagents and conditions used in substitution reactions include strong acids or bases, which can facilitate the replacement of functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-methyl-5-[[(2S)-2-methyl-1,4-diazepan-1-yl]sulfonyl]isoquinoline;dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions to study the inhibition of specific kinases.
Biology: Employed in cell culture studies to investigate cell activity, migration, and tumor metastasis.
Medicine: Explored for its potential therapeutic effects in relieving neuropathic pain and preventing fragmentation of apoptotic cells.
Industry: Utilized in the development of new biochemical assays and drug discovery research
Mechanism of Action
4-methyl-5-[[(2S)-2-methyl-1,4-diazepan-1-yl]sulfonyl]isoquinoline;dihydrochloride exerts its effects by inhibiting Rho-associated protein kinase (ROCK). This inhibition prevents the phosphorylation of downstream targets such as MARCKS, leading to various cellular effects. The compound also inhibits EP3-stimulated nitric oxide formation and relieves neuropathic pain by preventing the fragmentation of apoptotic cells .
Comparison with Similar Compounds
4-methyl-5-[[(2S)-2-methyl-1,4-diazepan-1-yl]sulfonyl]isoquinoline;dihydrochloride is often compared with other ROCK inhibitors, such as Y-27632. While both compounds inhibit ROCK, this compound is more potent and selective. Similar compounds include:
Y-27632: Another ROCK inhibitor with a broader range of kinase inhibition.
Glycyl H-1152 Hydrochloride: A derivative of H-1152 with similar inhibitory properties.
Fasudil: A ROCK inhibitor used clinically for its vasodilatory effects
This compound stands out due to its high specificity and potency, making it a valuable tool in biochemical research.
Properties
IUPAC Name |
4-methyl-5-[[(2S)-2-methyl-1,4-diazepan-1-yl]sulfonyl]isoquinoline;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S.2ClH/c1-12-9-18-11-14-5-3-6-15(16(12)14)22(20,21)19-8-4-7-17-10-13(19)2;;/h3,5-6,9,11,13,17H,4,7-8,10H2,1-2H3;2*1H/t13-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFOPDSJOLUQULZ-GXKRWWSZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCCN1S(=O)(=O)C2=CC=CC3=C2C(=CN=C3)C.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNCCCN1S(=O)(=O)C2=CC=CC3=C2C(=CN=C3)C.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23Cl2N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90880075 | |
Record name | H 1152 dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90880075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871543-07-6, 451462-58-1 | |
Record name | H 1152 dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90880075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-(+)-2-Methyl-1-(4-methyl-5-isoquinolinesulfonyl)homopiperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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